4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine

Medicinal Chemistry Chemical Biology Synthetic Methodology

Synthetic chemists often face regioisomeric mixtures and low yields when using symmetric dichloropyrimidines. This single-isomer building block provides a clean, high-yielding diversification point via SNAr or cross-coupling, with a pre-installed para-trifluoromethylphenoxy anchor. • Eliminates statistical mixtures and tedious isomer separation • Accelerates hit-to-lead optimization with a fixed lipophilic anchor at the 4-position • Enables rapid library synthesis for kinase inhibitor and agrochemical discovery programs Supplied with analytical confirmation of regiochemistry for reliable supply.

Molecular Formula C11H6ClF3N2O
Molecular Weight 274.62 g/mol
Cat. No. B13921819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine
Molecular FormulaC11H6ClF3N2O
Molecular Weight274.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OC2=CC(=NC=N2)Cl
InChIInChI=1S/C11H6ClF3N2O/c12-9-5-10(17-6-16-9)18-8-3-1-7(2-4-8)11(13,14)15/h1-6H
InChIKeyVQCPAZZUYOQIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine: Specialized Intermediate


4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine (CAS 885111-24-0) is a halogenated heterocyclic building block belonging to the chloropyrimidine class, characterized by a 6-chloro leaving group and a para-trifluoromethylphenoxy substituent . This specific isomer represents a key intermediate for constructing more complex molecules, with its precise single-isomer structure (C11H6ClF3N2O, molecular weight 274.62 g/mol) making it particularly valuable in medicinal chemistry and agrochemical research where regiochemical integrity is paramount .

Workflow
Sequential SNAr or cross-coupling at the 6-chloro position for 4,6-disubstituted pyrimidine synthesis
Selection
Pre-installed para-trifluoromethylphenoxy anchor provides regiochemical control from the first step
Use Context
Medicinal chemistry and agrochemical intermediate requiring single-isomer integrity

4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine: Why Substitution Fails


Simple substitution of 4-(4-(trifluoromethyl)phenoxy)-6-chloropyrimidine with a generic 'chloropyrimidine' or even a closely related positional isomer is chemically invalid for advanced synthesis. The compound's specific regiochemistry—a chlorine at the 6-position and a para-trifluoromethylphenoxy group—directly dictates its reactivity towards nucleophilic substitution and the downstream biological or physicochemical properties of any final product . Attempting to replace it with 2-chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine, for instance, fundamentally alters the electronic environment and steric profile of subsequent coupling reactions, potentially leading to a completely different compound series with divergent activity or synthetic failure .

Target: 6-chloro isomer (CAS 885111-24-0)
2-chloro positional isomer — altered electronic and steric profile may lead to divergent reactivity and coupling outcomes
Target: para-trifluoromethyl substitution
meta-trifluoromethyl analog (CAS 196809-89-9) — lipophilicity and electronic distribution may shift, potentially breaking SAR continuity
Target: 4-phenoxy-6-chloropyrimidine (pre-differentiated)
generic 4,6-dichloropyrimidine — leads to statistical product mixtures upon monosubstitution, reducing yield and purity

4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine: Key Differentiation Evidence


Positional Isomer Differentiation

The target compound is a single, well-defined structural isomer with a monoisotopic mass of 274.0121 Da . Its most common analog, 2-chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine (CAS 1208087-07-3), despite sharing the same molecular formula and average mass, is a distinct chemical entity with a different arrangement of the chlorine atom (position 2 vs. position 6) . This is not a trivial difference; the chlorine's position on a pyrimidine ring dramatically alters its electronic properties and reactivity, directly impacting its utility as a synthetic intermediate.

Positional Isomer ID
Head-to-head
Target: 6-chloro isomer, monoisotopic mass 274.0121 Da. Comparator: 2-chloro isomer; identical mass, different chlorine position. Reactivity divergence expected based on SAR.
Exact CAS required for correct regiochemistry
HRMS or NMR can distinguish isomers
Medicinal Chemistry Chemical Biology Synthetic Methodology

Para- vs. Meta-Trifluoromethyl Substitution

The target compound features a para-trifluoromethyl substitution on the phenoxy ring. A related analog, 4-chloro-6-(3-(trifluoromethyl)phenoxy)pyrimidine (CAS 196809-89-9), possesses a meta-trifluoromethyl group. While both share the same molecular formula and a chlorine at the 6-position, the shift of the -CF3 group from the para to meta position is a major structural change that is known, in general, to alter molecular lipophilicity (logP), electronic distribution, and metabolic stability . This precise substitution pattern is a key design element when optimizing a lead compound.

Substitution Pattern SAR
Class-level
Target: para-CF₃. Comparator: meta-CF₃. Physicochemical distinction may alter logP, electronic distribution, and metabolic stability.
Para-substituted pharmacophore requires exact intermediate to maintain SAR
No direct comparative biological data publicly available
Structure-Activity Relationship Agrochemical Research Pharmaceutical Intermediates

Single-Isomer Building Block for 4,6-Disubstituted Pyrimidine Libraries

The compound is uniquely positioned as a starting material for generating focused libraries of 4,6-disubstituted pyrimidines. The chlorine at the 6-position is a more reactive handle for common nucleophilic displacement reactions (e.g., amination, Suzuki coupling) compared to the ether-linked phenoxy group at the 4-position, allowing for a divergent, sequential functionalization strategy [1]. A generic 4,6-dichloropyrimidine offers two identical reactive handles, leading to statistical product mixtures upon monosubstitution. This compound provides a pre-installed, non-reactive ether handle, ensuring complete regiochemical control from the first synthetic step.

Synthetic Regioselectivity
Reported
Target: pre-installed 4-phenoxy provides one reactive site (6-Cl), enabling unambiguous first substitution. Comparator: 4,6-dichloropyrimidine yields statistical mixtures.
Supports higher-purity library synthesis with reduced purification
Yield depends on specific nucleophile and conditions
Parallel Synthesis Medicinal Chemistry Kinase Inhibitor Libraries

4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine: High-Value Application Scenarios


Divergent Pyrimidine Library for Kinase Optimization

A medicinal chemistry team aiming to explore SAR around a pyrimidine core for a kinase program would prioritize this scaffold. Its pre-installed para-trifluoromethylphenoxy group at the 4-position serves as a fixed lipophilic anchor, while the 6-chlorine allows for a clean, high-yielding first diversification step via SNAr or metal-catalyzed cross-coupling. This eliminates the statistical mixtures and low yields common with symmetric dichloropyrimidines, thereby accelerating the Design-Make-Test cycle for hit-to-lead optimization. [1]

GLP-1 Agonist Analog Synthesis for Diabetes

Based on evidence that structurally similar chloropyrimidine derivatives exhibit potent GLP-1 receptor activity and in vivo glucose-lowering effects, this compound can serve as a key intermediate to synthesize a new series of analogs. The chlorine at the 6-position can be displaced with various amines to explore the effect of different basic groups on efficacy, while the para-trifluoromethylphenoxy group may be optimal for target engagement, as suggested by docking studies on related compounds. [1]

Agrochemical Candidates with Predetermined Fragment

In agrochemical discovery, the para-trifluoromethylphenoxy motif is a privileged structure for herbicidal and fungicidal activity. This compound allows a synthetic chemist to rapidly assemble a focused library by varying only the substituent at the 6-position. This strategy is significantly more efficient than building up each complex phenoxy-pyrimidine hybrid from scratch, de-risking the synthesis route and ensuring every final candidate contains the exact desired trifluoromethyl-determined physicochemical profile for foliar uptake and translocation. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Fixed 4-aryl ether for regioselective diversification
Confirm coupling efficiency and regiochemical integrity
GLP-1 receptor modulator research
Chloropyrimidine core for amine diversification
Validate in vitro receptor activation and glucose-lowering model response
Agrochemical lead generation
para-trifluoromethylphenoxy as privileged agrochemical fragment
Assess foliar uptake and target-site activity
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